molecular formula C7H3Cl2O2- B1228512 2,4-Dichlorobenzoate

2,4-Dichlorobenzoate

Cat. No. B1228512
M. Wt: 190 g/mol
InChI Key: ATCRIUVQKHMXSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 2,4-dichlorobenzoic acid. It has a role as a bacterial metabolite. It derives from a benzoate. It is a conjugate base of a 2,4-dichlorobenzoic acid.

Scientific Research Applications

Purification and Synthesis

A practical method for purifying 2,4-dichlorobenzoic acid has been developed, utilizing α-methylbenzylamine salt to reduce positional isomer impurities, making it applicable to several benzoic acids (Ley & Yates, 2008). Additionally, synthesis methods for 2,4-dichlorobenzoic acid have been improved, such as air oxidation of 2,4-dichlorotoluene in the presence of Co-Mn salts complex catalyst without solvent, offering environmental protection benefits (You-zu, 2001), and through hydrolysis of 2,4-dichlorobenzonitrile obtained by ammoxidation of 2,4-dichlorotoluene (Sun Xu, 2001).

Environmental and Health Monitoring

Research on 2,4-dichlorobenzoic acid also includes studying its environmental impact and monitoring its presence in human systems. For instance, bis(2,4-dichlorobenzoyl)peroxide decomposes into 2,4-dichlorobenzoic acid among other products during silicone rubber production. The internal exposure of employees to these decomposition products was investigated by human biomonitoring, revealing a considerable uptake in workers (Schettgen et al., 2022).

Co-Metabolism in Bacterial Cultures

The co-metabolism of chlorobenzoates, including 2,4-dichlorobenzoate, has been explored in bacterial cultures, shedding light on the degradation process and potential environmental applications. A specific 2-chlorobenzoate-degrading mixed culture was found to completely oxidize 2,5-dichlorobenzoate through intermediate formation, indicating a potential for removal of chlorobenzoates from the environment (Baggi et al., 2008).

Pharmaceutical Applications

2,4-Dichlorobenzoic acid has also been a subject of interest in pharmaceutical research. For instance, an experimental technology for the commercial synthesis of potassium 2,4-dichlorobenzoate, a parent substance for the new drug analben known for its analgesic, anti-inflammatory, antipyretic, and hepatoprotector properties, was developed (Levitin & Oridoroga, 2003).

Material Science and Chemistry

In the realm of material science and chemistry, the synthesis, characterization, and thermal decomposition kinetics of complexes involving 2,4-dichlorobenzoate have been studied. For example, the complex of [Sm(2,4-DClBA)3(bipy)]2 was synthesized, and its thermal decomposition process and kinetics were analyzed, offering insights into material behavior at high temperatures (Zhang et al., 2008).

properties

IUPAC Name

2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCRIUVQKHMXSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzoate
Reactant of Route 2
2,4-Dichlorobenzoate
Reactant of Route 3
2,4-Dichlorobenzoate
Reactant of Route 4
2,4-Dichlorobenzoate
Reactant of Route 5
2,4-Dichlorobenzoate
Reactant of Route 6
2,4-Dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.